Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate
Overview
Description
Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .
Molecular Structure Analysis
The molecular structure of Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate is represented by the linear formula C10H9BrN2O2 . The InChI code for this compound is 1S/C10H9BrN2O2/c1-2-15-10(14)8-6-13-7(5-12-8)3-4-9(13)11/h3-6H,2H2,1H3 .Chemical Reactions Analysis
While the specific chemical reactions involving Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate are not detailed in the available resources, pyrrolopyrazine derivatives in general have been noted for their wide range of biological activities, which suggests they may undergo various chemical reactions .Physical And Chemical Properties Analysis
Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate is a yellow solid . It has a molecular weight of 269.1 .Scientific Research Applications
Antimicrobial Activity
Pyrrolopyrazine derivatives, including Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate, have shown significant antimicrobial activities . They can be used in the development of new antimicrobial agents.
Anti-inflammatory Activity
These compounds have also demonstrated anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.
Antiviral Activity
Pyrrolopyrazine derivatives have exhibited antiviral activities . They could be explored further for the development of new antiviral therapies.
Antifungal Activity
These compounds have shown antifungal properties . This suggests their potential use in the creation of new antifungal medications.
Antioxidant Activity
Pyrrolopyrazine derivatives have antioxidant activities . They could be used in the development of antioxidant therapies.
Antitumor Activity
These compounds have demonstrated antitumor properties . This indicates their potential in the development of new cancer therapies.
Kinase Inhibitory Activity
Pyrrolopyrazine derivatives, especially 5H-pyrrolo[2,3-b]pyrazine derivatives, have shown more activity on kinase inhibition . This suggests their potential use in the development of kinase inhibitors.
Drug Discovery Research
The pyrrolopyrazine structure, including Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate, is an attractive scaffold for drug discovery research . It can be used to design and synthesize new leads to treat various diseases.
Future Directions
Pyrrolopyrazine derivatives, including Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate, have shown a wide range of biological activities, making them an attractive scaffold for drug discovery research . Future research could focus on exploring the synthetic methods and biological activities of these compounds to design and synthesize new leads to treat various diseases .
properties
IUPAC Name |
ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-6-13-7(5-12-8)3-4-9(13)11/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVGPYXZIPFYLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=CC=C2Br)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626518 | |
Record name | Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10626518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate | |
CAS RN |
588720-62-1 | |
Record name | Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10626518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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